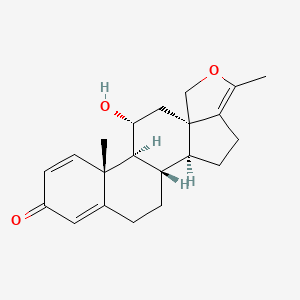
Pubadysone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubadysone is a natural product found in Holarrhena pubescens with data available.
Applications De Recherche Scientifique
Therapeutic Applications
1.1 Anti-Diabetic Properties
Pubadysone has been shown to exhibit significant anti-diabetic effects. Research indicates that it can improve glucose homeostasis and enhance insulin sensitivity. In studies involving animal models, this compound administration resulted in reduced blood glucose levels and improved lipid profiles, suggesting its potential as a therapeutic agent for managing diabetes .
1.2 Anti-Inflammatory Effects
The compound demonstrates notable anti-inflammatory properties. Studies have reported that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various experimental models. This suggests its potential utility in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
1.3 Analgesic Activity
This compound has been evaluated for its analgesic effects. Experimental studies indicate that it can significantly reduce pain responses in animal models, making it a candidate for pain management therapies. Its effectiveness appears to be dose-dependent, with higher doses yielding greater analgesic effects .
Bioactivity and Mechanisms of Action
2.1 Mechanisms of Action
The bioactivity of this compound is attributed to its ability to modulate various biochemical pathways. It has been observed to interact with several molecular targets involved in glucose metabolism and inflammation regulation. For instance, this compound may enhance the activity of enzymes responsible for glucose uptake and metabolism while inhibiting pathways that lead to inflammation .
2.2 Synergistic Effects with Other Compounds
Research has also explored the synergistic effects of this compound when combined with other bioactive compounds. Such combinations may enhance therapeutic outcomes, particularly in complex conditions like diabetes and chronic inflammatory diseases .
Innovative Applications in Biotechnology
3.1 Nanotechnology Integration
Recent advancements have integrated this compound into nanotechnology applications, particularly in drug delivery systems. The compound's properties allow it to be encapsulated within nanoparticles, enhancing its bioavailability and targeted delivery to specific tissues or cells . This approach is promising for improving the efficacy of treatments while minimizing side effects.
3.2 Functional Food Development
Given its health benefits, there is growing interest in incorporating this compound into functional foods aimed at promoting health and preventing diseases. Research is ongoing to explore optimal extraction methods and formulations that maximize its bioactive properties while ensuring consumer safety .
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C21H26O3 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(1S,2S,9R,11R,12S,13R)-11-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-5,14,17-trien-16-one |
InChI |
InChI=1S/C21H26O3/c1-12-16-5-6-17-15-4-3-13-9-14(22)7-8-20(13,2)19(15)18(23)10-21(16,17)11-24-12/h7-9,15,17-19,23H,3-6,10-11H2,1-2H3/t15-,17-,18+,19+,20-,21-/m0/s1 |
Clé InChI |
XLAVTOFVUQJANS-JFIKLWAKSA-N |
SMILES isomérique |
CC1=C2CC[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)CO1 |
SMILES canonique |
CC1=C2CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)CO1 |
Synonymes |
11 alpha-hydroxy-18,20-oxido-3-oxo-pregna-1,4,17(20)-triene pubadysone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















